molecular formula C15H23BrO B8478158 Octyl 2-bromobenzyl ether

Octyl 2-bromobenzyl ether

Cat. No. B8478158
M. Wt: 299.25 g/mol
InChI Key: KSTRDHGYCCKKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octyl 2-bromobenzyl ether is a useful research compound. Its molecular formula is C15H23BrO and its molecular weight is 299.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Octyl 2-bromobenzyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octyl 2-bromobenzyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H23BrO

Molecular Weight

299.25 g/mol

IUPAC Name

1-bromo-2-(octoxymethyl)benzene

InChI

InChI=1S/C15H23BrO/c1-2-3-4-5-6-9-12-17-13-14-10-7-8-11-15(14)16/h7-8,10-11H,2-6,9,12-13H2,1H3

InChI Key

KSTRDHGYCCKKRC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCC1=CC=CC=C1Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Lithium octanoate, prepared from octanol and n-butyllithium, in a mixture of tetrahydrofuran/hexane dimethyl formamide was condensed with 2-bromobenzyl bromide to yield 2(octyloxy)methylbromobenzene. This material was treated with n-butyllithium in ether/hexane mixture and subsequently treated with paraformaldehyde to yield 2-(octyloxy)methylbenzyl alcohol. This material was then treated with triphenyl phosphonine bromide to yield [[2-[(octyloxy)-methyl]phenyl]methyl]triphenyl phosphonium bromide. Condensation of this material with 7-formyl-3-methyl-2,4,6-octatrienoic acid ethyl ester, as in Example 3, followed by hydrolysis, as in Example 5, gave the (All-E)-3,7-Dimethyl-9-[2-[(octyloxy)-methyl]phenyl]-2,4,6,8-nonatetraenoic acid, mp 120°-121° (from methane/hexane mixture).
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Synthesis routes and methods II

Procedure details

prepared from octanol and n-butyllithium, in a mixture of tetrahydrofuran/hexane dimethyl formamide was condensed with 2-bromobenzyl bromide to yield 2(octyloxy)methylbromobenzene. This material was treated with n-butyllithium in ether/hexane mixture and subsequently treated with paraformaldehyde to yield 2-(octyloxy)methylbenzyl alcohol. This material was then treated with triphenyl phosphonine bromide to yield [2-[(octyloxy)-methyl]phenyl]methyl]triphenyl phosphonium bromide. Condensation of this material with 7-formyl-3-methyl-2,4,6-octatrienoic acid ethyl ester, as in Example 3, followed by hydrolysis, as in Example 5, gave the (All-E)-3,7-Dimethyl-9-[2-[(octyloxy)-methyl]phenyl]-2,4,6,8-nonatetraenoic acid, mp 120-121 (from dichloro methane/hexane mixture).
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